
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H8O5. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high reactivity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.
Carbon Suboxide Route: A third route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reactions: These often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions vary widely but can include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions.
Applications De Recherche Scientifique
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making it highly reactive and capable of undergoing further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but lacks the hydroxyl group at the 5-position.
Dimedone: Another diketone with similar reactivity but different structural features.
Barbituric Acid: Shares some chemical properties but has a different core structure.
Uniqueness
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propriétés
Numéro CAS |
75307-59-4 |
|---|---|
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
5-hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H8O5/c1-6(2)10-4(8)3(7)5(9)11-6/h3,7H,1-2H3 |
Clé InChI |
SNJAIDWCSZHCQF-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



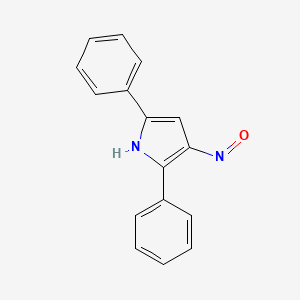
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
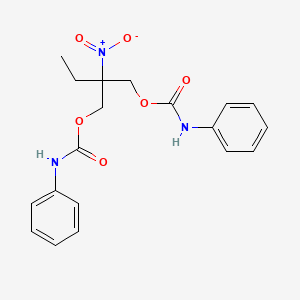
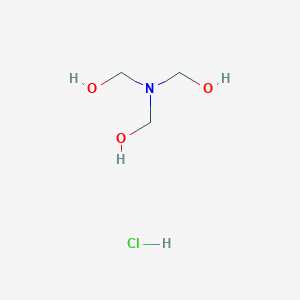

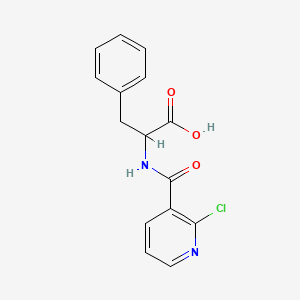
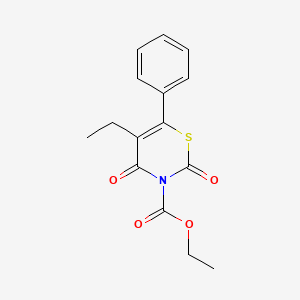


![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)

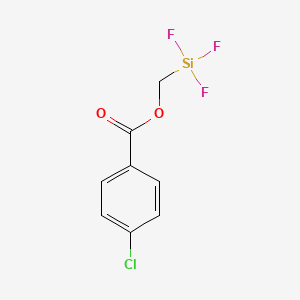
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)
